

AZ'6421: A Technical Guide to a Novel ER α PROTAC Degradar

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Compound of Interest

Compound Name: AZ'6421

Cat. No.: B12404453

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Abstract

AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ER α). As a bifunctional molecule, it operates by simultaneously binding to ER α and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to target ER α for destruction. This mechanism presents a promising therapeutic strategy for ER-positive (ER+) breast cancers and other malignancies driven by estrogen signaling. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **AZ'6421**.

Chemical Structure and Physicochemical Properties

AZ'6421 is a synthetic molecule designed with three key components: a ligand that binds to ER α , a linker moiety, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Chemical Structure:

- CAS Number: 2361115-35-5[1]

A visual representation of the chemical structure of **AZ'6421** is available in scientific literature[2].

Physicochemical Properties:

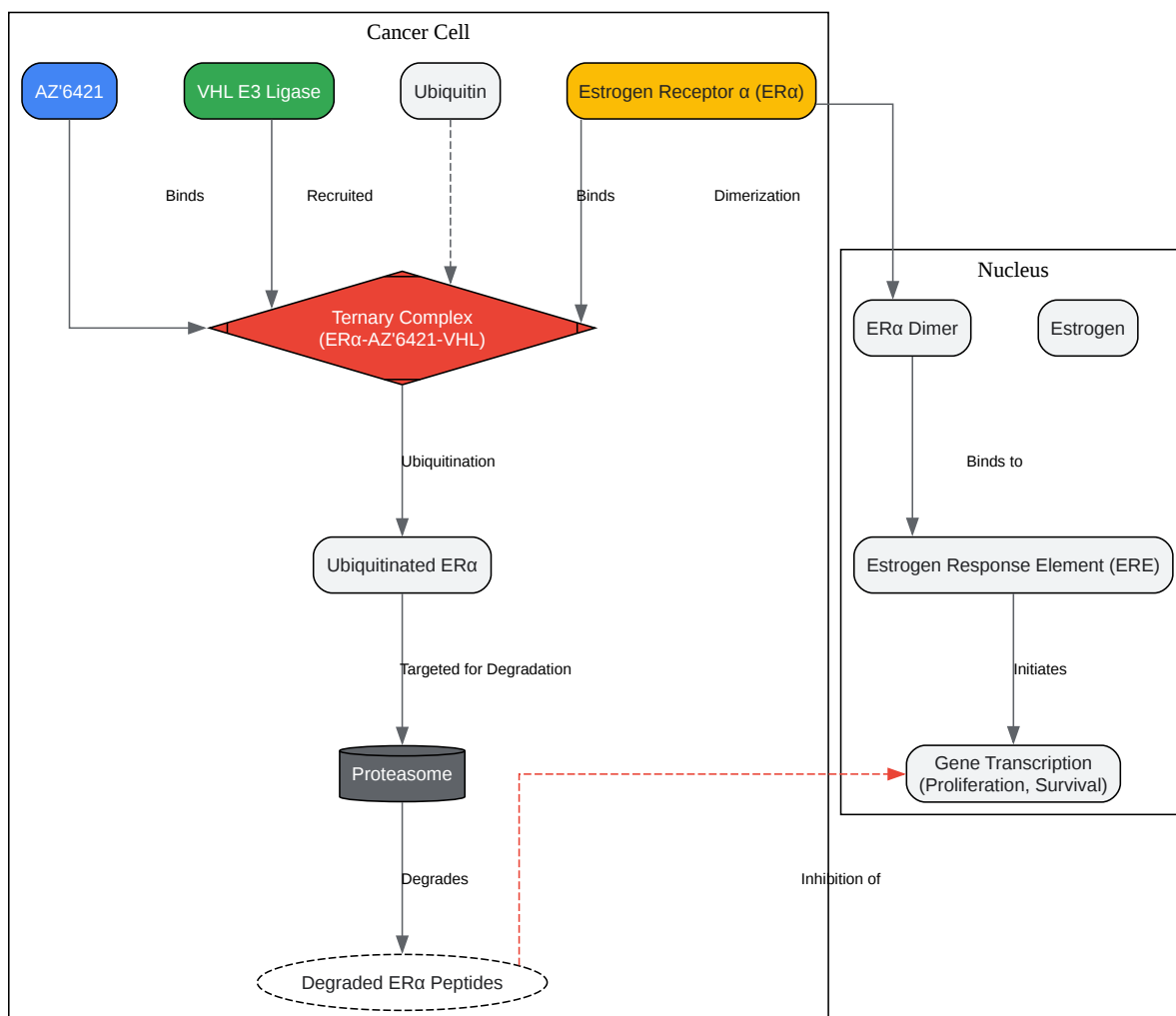
A summary of the key physicochemical properties of **AZ'6421** is presented in the table below. These properties are crucial for understanding its drug-like characteristics, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
Chromatographic LogD (chromLogD)	6.6	[3]
Experimental Polar Surface Area (ePSA)	98 Å ²	[3]
Topological Polar Surface Area (TPSA)	158 Å ²	[3]
Mouse Liver Microsomal Stability	22 µL/min/mg protein	[4]
Mouse Hepatocyte Stability	9 µL/min/x10 ⁶ cells	[4]
Mouse in vivo Clearance	22 mL/min/kg	[4]

Mechanism of Action: The PROTAC Approach

AZ'6421 functions as a PROTAC, a novel therapeutic modality that induces the degradation of target proteins. The mechanism involves the formation of a ternary complex between **AZ'6421**, the target protein (ERα), and an E3 ubiquitin ligase (VHL). This proximity, induced by **AZ'6421**, leads to the ubiquitination of ERα, marking it for degradation by the proteasome.

The signaling pathway illustrating the mechanism of action of **AZ'6421** is depicted below:



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Caption: Mechanism of action of **AZ'6421** as an ERα PROTAC degrader.

In Vitro Efficacy

AZ'6421 has demonstrated potent and effective degradation of ER α in multiple in vitro models, leading to the inhibition of ER-regulated gene transcription and cancer cell growth.

ER α Binding and Degradation:

In MCF-7 breast cancer cells, **AZ'6421** exhibits strong binding to ER α and induces its degradation with high potency.

Parameter	Cell Line	Value (IC ₅₀)	Reference
ER Binding	MCF-7	0.6 nM	[1]
ER Degradation	MCF-7	0.4 nM	[1]

Anti-proliferative Activity:

Consistent with its ability to degrade ER α and inhibit ER signaling, **AZ'6421** potently inhibits the growth of ER+ breast cancer cell lines.

Cell Line	IC ₅₀	Reference
MCF-7	0.5 nM	[3]
CAMA-1	0.2 nM	[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of **AZ'6421**, based on published literature[2][3][4][5].

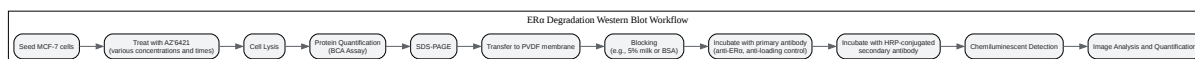
Cell Culture:

- MCF-7 and CAMA-1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for ER α Degradation:

The following workflow was used to assess the degradation of ER α following treatment with **AZ'6421**.



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Caption: Experimental workflow for Western blot analysis of ER α degradation.

Cell Proliferation Assay:

- Cells were seeded in 96-well plates and allowed to adhere.
- Cells were then treated with a range of concentrations of **AZ'6421** for a specified period (e.g., 6 days).
- Cell viability was assessed using a suitable assay, such as the Sytox Green assay, which measures the number of dead cells.
- IC₅₀ values were calculated from the dose-response curves.

ER α Binding Assay:

- A competition binding assay was utilized to determine the affinity of **AZ'6421** for ER α .
- This typically involves incubating a source of ER α with a radiolabeled estrogen ligand and varying concentrations of the competitor compound (**AZ'6421**).

- The displacement of the radiolabeled ligand is measured to determine the binding affinity (IC_{50}).

In Vivo Studies and Metabolic Considerations

While **AZ'6421** demonstrates potent in vitro activity, in vivo studies have revealed a disconnect between its in vitro and in vivo efficacy. This has been attributed to its metabolism, where a metabolite can compete with **AZ'6421** for binding to ER α , thereby reducing its degradation efficiency in vivo.[5] These findings highlight the critical importance of understanding the metabolic fate of PROTAC molecules during drug development.

Conclusion

AZ'6421 is a powerful research tool and a promising therapeutic candidate that exemplifies the potential of PROTAC technology to target and degrade disease-causing proteins. Its high in vitro potency in degrading ER α and inhibiting the growth of ER+ cancer cells underscores its potential. However, the observed in vitro/in vivo disconnect due to metabolism provides a crucial lesson for the development of future PROTAC degraders, emphasizing the need for thorough metabolic profiling and optimization for in vivo stability and efficacy. Further research and development of metabolically stable analogs of **AZ'6421** may pave the way for a new class of effective treatments for ER+ breast cancer.

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